![molecular formula C15H16O4 B14467530 Benzoic acid;[2-(hydroxymethyl)phenyl]methanol CAS No. 65977-84-6](/img/structure/B14467530.png)
Benzoic acid;[2-(hydroxymethyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;[2-(hydroxymethyl)phenyl]methanol is an organic compound that combines the structural features of benzoic acid and phenylmethanol It is characterized by the presence of a benzoic acid moiety and a hydroxymethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[2-(hydroxymethyl)phenyl]methanol can be achieved through several methods. One common approach involves the oxidation of phenylmethanol (benzyl alcohol) using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically proceeds under acidic or basic conditions, leading to the formation of benzoic acid as the primary product .
Another method involves the esterification of benzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to produce methyl benzoate. This ester can then be hydrolyzed to yield benzoic acid .
Industrial Production Methods
In industrial settings, benzoic acid is often produced through the partial oxidation of toluene using oxygen or air in the presence of a catalyst.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;[2-(hydroxymethyl)phenyl]methanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form phenylmethanol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and oxygen are commonly used oxidizing agents
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like nitric acid, halogens (chlorine, bromine), and sulfuric acid are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Benzoic acid is the primary product formed from the oxidation of phenylmethanol.
Reduction: Phenylmethanol is formed from the reduction of benzoic acid.
Substitution: Various substituted benzoic acids, such as nitrobenzoic acid, halobenzoic acid, and sulfonic acid derivatives, can be formed.
Scientific Research Applications
Benzoic acid;[2-(hydroxymethyl)phenyl]methanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid;[2-(hydroxymethyl)phenyl]methanol involves its ability to disrupt microbial cell membranes and inhibit the growth of fungi and bacteria. The compound is conjugated to glycine in the liver and excreted as hippuric acid . This process helps in reducing ammonia levels in the body, making it useful in the treatment of urea cycle disorders .
Comparison with Similar Compounds
Benzoic acid;[2-(hydroxymethyl)phenyl]methanol can be compared with other similar compounds, such as:
Phenylmethanol (Benzyl alcohol): Both compounds contain a phenyl ring, but this compound has an additional carboxylic acid group, making it more acidic.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical properties and a wide range of applications.
Properties
CAS No. |
65977-84-6 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
benzoic acid;[2-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C8H10O2.C7H6O2/c9-5-7-3-1-2-4-8(7)6-10;8-7(9)6-4-2-1-3-5-6/h1-4,9-10H,5-6H2;1-5H,(H,8,9) |
InChI Key |
JNBIKBSIBMJNSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Ethenylphenyl)methoxy]benzaldehyde](/img/structure/B14467450.png)
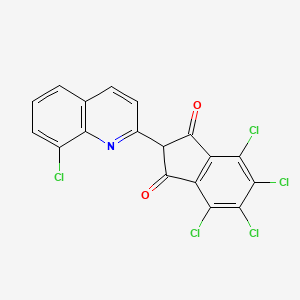

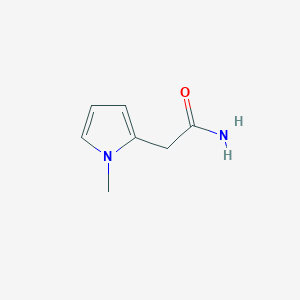
![3,6-Methanoindeno[1,7-cd][1,2]oxazole](/img/structure/B14467472.png)
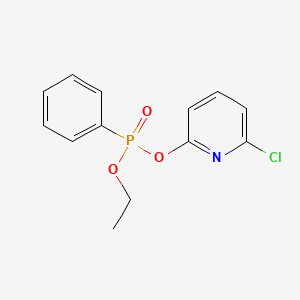
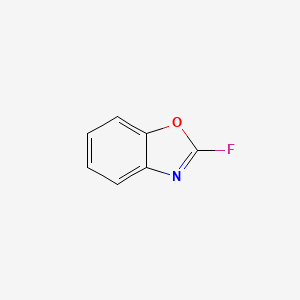

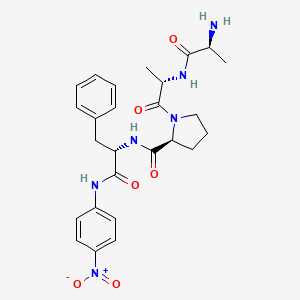

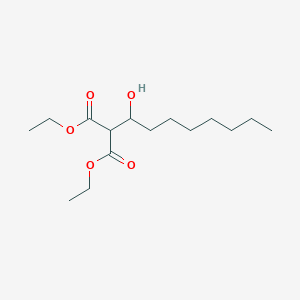
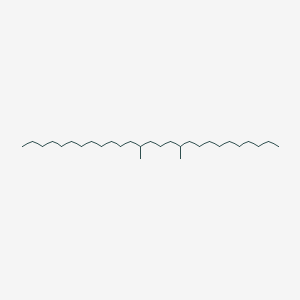
![3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl-](/img/structure/B14467538.png)

